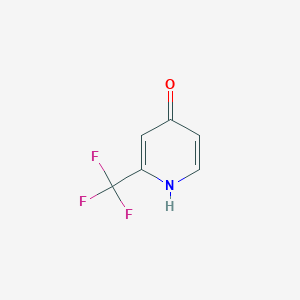

2-(Trifluoromethyl)pyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHCWMQMRXAPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449546 | |

| Record name | 2-(trifluoromethyl)pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170886-13-2 | |

| Record name | 2-(trifluoromethyl)pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Isomerism in Trifluoromethylated Pyridinols

Systematic and Common Naming Conventions of 2-(Trifluoromethyl)pyridin-4-ol

The compound with the CAS number 170886-13-2 is subject to several naming conventions depending on the context and the tautomeric form being emphasized. nih.govchemicalbook.com The systematic IUPAC name for the keto tautomer is 2-(trifluoromethyl)-1H-pyridin-4-one . nih.gov However, it is commonly referred to by synonyms that describe its enol form, including This compound and 4-Hydroxy-2-(trifluoromethyl)pyridine . nih.govchemicalbook.com

| Identifier Type | Name/Value |

| CAS Number | 170886-13-2 nih.gov3wpharm.comxieshichem.comfluorochem.co.uk |

| IUPAC Name | 2-(trifluoromethyl)-1H-pyridin-4-one nih.gov |

| Common Synonyms | This compound, 4-Hydroxy-2-(trifluoromethyl)pyridine nih.govchemicalbook.comlangwaychem.com |

| Molecular Formula | C6H4F3NO nih.govchemicalbook.com |

| Molecular Weight | 163.10 g/mol nih.gov |

Tautomeric Forms: Keto-Enol Equilibrium and its Chemical Implications

Like many hydroxypyridines, this compound exists as a mixture of two interconverting constitutional isomers, known as tautomers. libretexts.orgwikipedia.org This phenomenon, called keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. The equilibrium between the keto and enol forms can be influenced by factors such as the solvent's polarity. wikipedia.orgmasterorganicchemistry.com

This represents the keto tautomer, where the oxygen atom forms a carbonyl group (C=O) at the 4-position of the pyridine (B92270) ring, and the nitrogen atom is bonded to a hydrogen. nih.govlibretexts.org The systematic name for this form is 2-(trifluoromethyl)-1H-pyridin-4-one. nih.gov Generally, the keto form is favored in many simple carbonyl compounds due to the high strength of the carbon-oxygen double bond. libretexts.org

This is the enol tautomer, characterized by a hydroxyl (-OH) group at the 4-position, resulting in an aromatic pyridine ring. nih.gov This form is also referred to as this compound. nih.govchemicalbook.com The stability of the enol form can be enhanced by factors such as aromaticity. libretexts.org For 4-pyridone, ab initio calculations suggest the 4-hydroxypyridine (B47283) (enol) tautomer is more stable than the 4-pyridone (keto) tautomer. wayne.edu

The differentiation between the keto and enol tautomers of trifluoromethylated pyridinols can be accomplished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netyoutube.com

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in each tautomer. The keto form will exhibit a characteristic C=O stretching vibration, while the enol form will show an O-H stretching band. researchgate.netresearchgate.net For instance, in related compounds, C=O stretching vibrations are prominent, whereas the absence of O-H frequencies indicates the predominance of the keto form in the solid state. wikipedia.org Studies on fluorinated diketones show that the C=O stretching vibration is shifted to higher frequencies compared to non-fluorinated analogues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for investigating tautomeric equilibria in solution. researchgate.netyoutube.com The chemical shifts of the protons and carbons in the pyridine ring will differ significantly between the two tautomers due to the changes in electron distribution and bonding. researchgate.netresearchgate.net For example, the carbon atom at the 4-position would show a chemical shift typical for a carbonyl carbon in the keto form and a shift characteristic of a carbon bonded to a hydroxyl group in the enol form. The equilibrium constant can be determined by integrating the signals corresponding to each tautomer. youtube.com Computational studies using DFT (Density Functional Theory) are often employed to calculate and predict the NMR chemical shifts for different tautomers. researchgate.netresearchgate.netnih.gov

Positional Isomers and their Distinctive Chemical Behavior

Positional isomers have the same molecular formula but differ in the position of substituents on the aromatic ring. This leads to distinct chemical and physical properties.

A key positional isomer of the primary compound is 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS Number: 50650-59-4). chemicalbook.comsigmaaldrich.comnih.gov This compound also exhibits tautomerism, existing in equilibrium with 4-(Trifluoromethyl)pyridin-2-one. ossila.comfishersci.ca The trifluoromethyl group is located at position 4, and the hydroxyl group is at position 2. This structural difference leads to different chemical properties and reactivity. ossila.com It is used as a building block in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comhsppharma.com

| Property | This compound | 2-Hydroxy-4-(trifluoromethyl)pyridine |

| CAS Number | 170886-13-2 nih.gov | 50650-59-4 chemicalbook.comsigmaaldrich.comhsppharma.com |

| Keto Tautomer Name | 2-(Trifluoromethyl)pyridin-4(1H)-one nih.gov | 4-(Trifluoromethyl)pyridin-2(1H)-one fishersci.ca |

| Enol Tautomer Name | 4-Hydroxy-2-(trifluoromethyl)pyridine nih.gov | 2-Hydroxy-4-(trifluoromethyl)pyridine chemicalbook.comossila.com |

| Molecular Formula | C6H4F3NO nih.gov | C6H4F3NO ossila.com |

| Molecular Weight | 163.10 g/mol nih.gov | 163.10 g/mol ossila.com |

| Appearance | Solid fluorochem.co.uk | White solid / powder ossila.comhsppharma.com |

| Melting Point | 123-124 °C fluorochem.co.uk | 161-165 °C sigmaaldrich.comhsppharma.comsigmaaldrich.com |

Comparison with 6-(Trifluoromethyl)pyridin-3-ol

This compound and 6-(Trifluoromethyl)pyridin-3-ol are structural isomers, each possessing a pyridine ring substituted with one trifluoromethyl group and one hydroxyl group. chemicalbook.comguidechem.com The key distinction lies in the relative positions of these substituents on the pyridine ring. In this compound, the trifluoromethyl group is at position 2 and the hydroxyl group is at position 4. chemicalbook.com Conversely, 6-(Trifluoromethyl)pyridin-3-ol has its trifluoromethyl group at position 6 and the hydroxyl group at position 3. guidechem.com

While both compounds are solids at room temperature, their melting points differ, reflecting the differences in their crystal lattice energies. chemicalbook.comcymitquimica.com

Table 1: Comparison of Properties - this compound vs. 6-(Trifluoromethyl)pyridin-3-ol

| Property | This compound | 6-(Trifluoromethyl)pyridin-3-ol |

| CAS Number | 170886-13-2 chemicalbook.com | 216766-12-0 guidechem.com |

| Molecular Formula | C6H4F3NO nih.gov | C6H4F3NO guidechem.com |

| Molecular Weight | 163.10 g/mol nih.gov | 163.10 g/mol sigmaaldrich.com |

| Appearance | Solid cymitquimica.com | White to Almost white powder to crystal guidechem.com |

| Melting Point | 161-165 °C sigmaaldrich.com | 174-176 °C chemicalbook.com |

| Boiling Point | Not specified | 286.7±35.0 °C (Predicted) chemicalbook.com |

Comparison with 2-(Trifluoromethyl)pyridin-3-ol

The isomer 2-(Trifluoromethyl)pyridin-3-ol, also known as 3-(Trifluoromethyl)pyridin-2-ol or 2-Hydroxy-3-trifluoromethylpyridine, presents another interesting comparison. innospk.comnih.gov In this isomer, both the trifluoromethyl and hydroxyl groups are adjacent to the nitrogen atom in the pyridine ring, at positions 2 and 3, respectively. innospk.comsinfoochem.com This proximity of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group can lead to intramolecular interactions that are not present in this compound.

Like its isomers, 2-(Trifluoromethyl)pyridin-3-ol serves as a valuable intermediate in organic synthesis. innospk.com Its structure allows it to participate in a variety of chemical reactions to produce pharmaceuticals and agrochemicals, where the trifluoromethyl group often imparts desirable properties such as increased lipophilicity and metabolic stability. innospk.com

The physical properties of 2-(Trifluoromethyl)pyridin-3-ol also differ from those of this compound, which can be attributed to the different substitution pattern.

Table 2: Comparison of Properties - this compound vs. 2-(Trifluoromethyl)pyridin-3-ol

| Property | This compound | 2-(Trifluoromethyl)pyridin-3-ol |

| CAS Number | 170886-13-2 chemicalbook.com | 1063697-17-5 sinfoochem.com |

| Molecular Formula | C6H4F3NO nih.gov | C6H4F3NO sinfoochem.com |

| Molecular Weight | 163.10 g/mol nih.gov | 163.10 g/mol innospk.com |

| Appearance | Solid cymitquimica.com | Off-white crystalline powder innospk.com |

| Melting Point | 161-165 °C sigmaaldrich.com | 150-153 °C innospk.com |

| Boiling Point | Not specified | 254.3±35.0 °C at 760 mmHg |

| Density | Not specified | 1.4±0.1 g/cm³ innospk.com |

Synthetic Methodologies and Strategies for 2 Trifluoromethyl Pyridin 4 Ol

Conventional Synthetic Routes

Conventional approaches to synthesizing 2-(trifluoromethyl)pyridin-4-ol are characterized by their reliance on established chemical transformations, often involving multiple steps or the construction of the pyridine (B92270) ring from acyclic precursors.

Multi-step Synthesis from Precursors

One common strategy involves the synthesis of the target molecule through a series of sequential reactions starting from readily available precursors. nih.govresearchgate.net A notable example is a four-step process that begins with an alkyl vinyl ether and trifluoroacetyl chloride. google.com This process avoids the use of expensive and unstable intermediates like 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones by generating necessary components in situ. google.com The initial reaction between the alkyl vinyl ether and trifluoroacetyl chloride yields a 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone. google.com This intermediate is then treated with a C1-C4 alcohol to produce a mixture of acetals, which is subsequently cyclized to form the desired 4-trifluoromethyl-2(1H)-pyridinone, a tautomer of this compound. google.com

Cyclo-condensation Reactions utilizing Trifluoromethyl Building Blocks

Cyclo-condensation reactions represent a powerful method for constructing the pyridine ring of this compound. nih.govresearchoutreach.org This approach involves the ring-forming reaction of one or more molecules, at least one of which contains the trifluoromethyl group, to build the heterocyclic core. nih.govresearchoutreach.org Several key trifluoromethyl-containing building blocks are commonly employed in these syntheses. nih.gov

Ethyl trifluoroacetate (B77799) serves as a key precursor in some synthetic routes. nih.gov For instance, it can be used in reactions to form trifluoromethylated heterocycles. nih.gov

2,2,2-Trifluoroacetyl chloride is another important building block. nih.govgoogle.com It can react with an alkyl vinyl ether to form a key intermediate, 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone, which can then be converted to 4-trifluoromethyl-2(1H)-pyridinone. google.com This reaction is typically performed at low temperatures, between 0°C and 5°C. google.com

Ethyl 4,4,4-trifluoro-3-oxobutanoate is a versatile building block for synthesizing trifluoromethyl-containing pyridines. nih.govresearchgate.net It can undergo condensation reactions to form the pyridine ring. For example, the reaction of its lithium enolate with ammonium (B1175870) acetate (B1210297) can lead to the formation of a substituted pyridine. researchgate.net

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is utilized in cyclocondensation reactions to produce trifluoromethyl-substituted pyridones. nih.gov For instance, it is a key intermediate in the synthesis of certain agrochemicals, where it undergoes a Horner–Wadsworth–Emmons reaction to form a pyridone intermediate. nih.gov

Synthetic Route Summary

| Starting Material(s) | Key Intermediate(s) | Product | Reference(s) |

| Alkyl vinyl ether, Trifluoroacetyl chloride | 4-Chloro-4-alkoxy-1,1,1-trifluoro-2-butanone, Mixture of acetals | 4-Trifluoromethyl-2(1H)-pyridinone | google.com |

| Lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate, Ammonium acetate | Not explicitly stated | 4-Amino-2,6-bis(trifluoromethyl)pyridine | researchgate.net |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Pyridone intermediate | Substituted pyridone | nih.gov |

Novel and Optimized Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of novel and more efficient routes for the preparation of highly substituted pyridin-4-ol derivatives, including those bearing a trifluoromethyl group. These approaches often prioritize multicomponent reactions and aim for high yields and selectivity.

Three-component reactions have emerged as a powerful tool for the construction of complex molecules from simple and readily available starting materials in a single step. This approach is particularly valuable for building the pyridine ring of this compound.

A flexible and effective three-component synthesis for highly substituted pyridin-4-ol derivatives involves the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it This method allows for the direct incorporation of the trifluoromethyl group by utilizing trifluoroacetic acid (TFA) as the carboxylic acid component. chim.it

The proposed mechanism for this transformation is a multi-step sequence. chim.it It begins with the reaction of the lithiated alkoxyallene with the nitrile, followed by acylation with the carboxylic acid. The resulting intermediate then undergoes an intramolecular aldol-type addition to form a new carbon-carbon bond, leading to a cyclized intermediate. Subsequent elimination of water and tautomerization yield the final pyridin-4-ol product. chim.it This unique reaction cascade involves an "umpolung of reactivity" of the alkoxyallene subunit upon protonation. chim.it

Table 1: Key Intermediates in the Three-Component Synthesis of Pyridin-4-ols

| Intermediate | Description |

| Lithiated Alkoxyallene | The initial nucleophile that attacks the nitrile. |

| Acylated Intermediate | Formed after the addition of the carboxylic acid. |

| Dienol | A key intermediate that undergoes intramolecular aldol-type addition. |

| Cyclized Intermediate | The product of the intramolecular cyclization. |

| Pyridin-4-one | The initial cyclic product before tautomerization. |

| Pyridin-4-ol | The final, tautomerized product. |

The initial discovery of the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids resulted in a mixture of products with low yields. chim.it Consequently, optimization of the reaction conditions was crucial to establish it as a useful synthetic method.

Further modifications to the protocol were introduced to simplify the purification process. Due to the polar nature of the pyridin-4-ol/pyridin-4-one tautomers, chromatographic purification was often inefficient. To address this, a fourth component was introduced. The crude product mixture is deprotonated with sodium hydride to form the corresponding pyridin-4-olate. This intermediate is then sulfonylated with nonafluorobutanesulfonyl fluoride (B91410) (NfF), yielding less polar nonaflate derivatives that are more amenable to purification by chromatography. chim.it

Table 2: Optimization of the Three-Component Pyridin-4-ol Synthesis

| Step | Reagents and Conditions | Outcome |

| Initial Reaction | Lithiated methoxyallene, pivalonitrile, TFA | Low yield, mixture of products |

| Optimized Cyclization | 1. Crude mixture from initial reaction. 2. TMSOTf, triethylamine, dichloromethane, reflux (3 days) | 83% overall yield of the desired pyridin-4-ol |

| Derivatization for Purification | 1. Crude pyridin-4-ol. 2. NaH, THF. 3. Nonafluorobutanesulfonyl fluoride (NfF) | Formation of less polar, easily purifiable pyridin-4-yl nonaflates |

The regioselectivity of the synthesis is a critical aspect, particularly when employing unsymmetrical starting materials. In the context of pyridin-4-ol synthesis, controlling the position of substituents on the pyridine ring is essential. While the three-component reaction offers a general route, achieving high regioselectivity often requires careful selection of substrates and reaction conditions. rsc.orgresearchgate.net For instance, the synthesis of 2-(2-hydroxyaryl)pyridines has been achieved with altered regioselectivity by modifying reaction conditions from those used to produce 3-(2-hydroxyaryl)pyridines. rsc.org

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is less commonly addressed for this specific class of compounds in the reviewed literature. However, the principles of asymmetric synthesis could potentially be applied, for example, by using chiral carboxylic acids as one of the components in the three-component reaction. chim.it

In line with the principles of green chemistry, modern synthetic methods aim to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. rasayanjournal.co.in Multicomponent reactions, such as the one described for the synthesis of pyridin-4-ols, are inherently green as they combine several steps into a single pot, reducing the need for intermediate purification and minimizing solvent usage. rasayanjournal.co.innih.govresearchgate.net

The use of microwave-assisted synthesis is another green chemistry tool that can accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov Furthermore, developing solvent-free reaction conditions or using environmentally benign solvents are key strategies for sustainable synthesis. rasayanjournal.co.in The principles of designing safer chemical products and processes are central to making the synthesis of compounds like this compound more sustainable. rasayanjournal.co.innih.gov

Three-Component Reactions

Purification and Characterization of Synthetic Products

Following synthesis, the purification of this compound is crucial to remove unreacted starting materials, byproducts, and residual reagents. Common purification techniques include precipitation followed by filtration. google.com The product's physical state as a powder allows for isolation by filtering the solid from the reaction mixture. chemicalbook.com Washing the isolated solid with appropriate solvents helps to remove soluble impurities. google.com For more rigorous purification, especially for analytical or biological testing purposes, column chromatography is a standard method. orgsyn.org

The characterization of the purified this compound is essential to confirm its identity and purity. A variety of analytical techniques are employed for this purpose.

Physical and Chemical Properties: The compound is typically an off-white powder with a melting point of approximately 270°C. chemicalbook.com Its molecular formula is C6H4F3NO, and its molecular weight is 163.1 g/mol . chemicalbook.comnih.gov

| Property | Value | Source |

| Molecular Formula | C6H4F3NO | chemicalbook.comnih.gov |

| Molecular Weight | 163.1 g/mol | chemicalbook.comnih.gov |

| Melting Point | ~270°C | chemicalbook.com |

| Appearance | Off-white powder | chemicalbook.com |

Spectroscopic Analysis: Spectroscopic methods are indispensable for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule, showing characteristic shifts and coupling patterns for the protons on the pyridine ring. rsc.orgchemicalbook.com

¹⁹F NMR spectroscopy is particularly important for fluorine-containing compounds. It confirms the presence and chemical environment of the trifluoromethyl group, typically showing a singlet at a characteristic chemical shift. rsc.orgspectrabase.com

¹³C NMR spectroscopy reveals the number and types of carbon atoms in the molecule, with the trifluoromethyl-substituted carbon showing a characteristic quartet due to coupling with the three fluorine atoms. rsc.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. rsc.org

The combination of these purification and characterization techniques ensures the isolation of this compound with high purity and a confirmed chemical structure, ready for its intended applications.

Chemical Reactivity and Derivatization of 2 Trifluoromethyl Pyridin 4 Ol

Reactivity of the Hydroxyl Group

The hydroxyl group at the 4-position of the pyridine (B92270) ring is a key site for chemical modification. Its reactivity allows for substitution, etherification, and esterification reactions, providing pathways to a range of functionalized pyridine derivatives.

Substitution Reactions (e.g., to 4-Chloro-2-(trifluoromethyl)pyridine)

The hydroxyl group of 2-(trifluoromethyl)pyridin-4-ol can be readily displaced by a chlorine atom to furnish 4-chloro-2-(trifluoromethyl)pyridine. This transformation is a crucial step in the synthesis of more complex molecules. One synthetic approach involves a chlorination reaction of 2-hydroxy-4-trifluoromethyl pyridine. google.com Although the direct chlorination of this compound is a viable route, alternative multi-step syntheses starting from different precursors have also been developed to achieve this important intermediate. google.com

Etherification and Esterification

The hydroxyl group of this compound can undergo etherification to form trifluoromethyl-substituted pyridine ethers. The synthesis of heteroaromatic trifluoromethyl ethers can be achieved by reacting the corresponding N-oxides with trifluoromethyl triflate. rsc.org This method uses a bifunctional reagent that both activates the heteroarene and delivers the trifluoromethoxy group. rsc.org

Esterification of the hydroxyl group is another important derivatization reaction. For instance, N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid and its ester derivatives have been synthesized and evaluated for their biological activities. nih.gov

Formation of Pyridin-4-yl Nonaflates for Further Functionalization

The conversion of the hydroxyl group to a nonaflate (perfluorobutanesulfonate) group creates an excellent leaving group, facilitating subsequent nucleophilic substitution or cross-coupling reactions. This strategy significantly expands the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups at the 4-position of the pyridine ring.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is subject to electrophilic aromatic substitution, although the reaction's regioselectivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. fiveable.memasterorganicchemistry.com The trifluoromethyl group is a strong deactivating group, making the pyridine ring less susceptible to electrophilic attack. Conversely, the hydroxyl group is an activating group, directing incoming electrophiles to the ortho and para positions.

Nitration (e.g., 5-Nitro-2-(trifluoromethyl)pyridin-4-ol)

The nitration of this compound introduces a nitro group onto the pyridine ring. Given the directing effects of the substituents, the nitro group is installed at the 5-position, yielding 5-nitro-2-(trifluoromethyl)pyridin-4-ol. bldpharm.com This compound is a valuable intermediate for the synthesis of further substituted pyridines, such as 5-nitro-2-(trifluoromethyl)pyridin-4-amine. bldpharm.com

Halogenation (e.g., 5-Iodo-2-(trifluoromethyl)pyridin-4-ol)

The pyridine ring of this compound can undergo halogenation, a fundamental reaction for introducing a handle for further functionalization, particularly in cross-coupling reactions. An important example is the iodination to form 5-iodo-2-(trifluoromethyl)pyridin-4-ol. chemsrc.comsigmaaldrich.com This transformation is a key step in creating versatile building blocks for the synthesis of more complex molecules.

Detailed synthetic routes for related halogenated trifluoromethylpyridines have been documented. For instance, the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine (B1403230) involves the treatment of 5-chloro-2-(trifluoromethyl)pyridine (B1590180) with lithium diisopropylamide (LDA) followed by the addition of iodine at low temperatures. chemicalbook.com While this specific example starts from a different precursor, it illustrates a common strategy for introducing iodine onto a trifluoromethyl-substituted pyridine ring.

The introduction of halogens can also be achieved through other methods. For example, the synthesis of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) can be accomplished via vapor-phase chlorination and fluorination of 3-picoline. google.com

Table 1: Examples of Halogenated 2-(Trifluoromethyl)pyridine (B1195222) Derivatives

| Compound Name | CAS Number | Molecular Formula | Notes |

| 5-Iodo-2-(trifluoromethyl)pyridin-4-ol | 1227601-04-8 | C6H3F3INO | A key intermediate for cross-coupling reactions. chemsrc.comsigmaaldrich.com |

| 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | 823221-95-0 | C6H2Cl F3IN | Synthesized via lithiation and iodination. chemicalbook.com |

| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C6H3ClF3N | Produced by chlorination/fluorination of 3-picoline. google.com |

| 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine | 1227577-09-4 | C7H5F3INO | A building block for complex molecule synthesis. |

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring in this compound, enhanced by the strong electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution (SNA r). nih.govyoutube.com This type of reaction is a powerful tool for introducing a variety of functional groups onto the pyridine core. rsc.orgmdpi.com

In general, halopyridines, especially those with electron-withdrawing substituents, are good substrates for SNA r reactions. youtube.com For example, 2-chloropyridines can react with nucleophiles like amines upon heating to substitute the chlorine atom. youtube.com The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. youtube.com

The trifluoromethyl group itself can, under certain conditions, be displaced by a nucleophile, although this is less common than substitution of a halogen. acs.org More typically, the trifluoromethyl group activates the ring towards substitution of other leaving groups. The presence of the trifluoromethyl group can influence the regioselectivity of the substitution.

Metal-Catalyzed Cross-Coupling Reactions

Derivatives of this compound, particularly its halogenated forms, are valuable substrates for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. rsc.orgnih.gov Halogenated derivatives of this compound are effective coupling partners in these reactions. For instance, trifluoromethyl-substituted pyridylboronic acids have been synthesized and successfully used in Suzuki-Miyaura cross-couplings with heteroaryl halides to produce biaryl systems. rsc.org

Microwave-assisted Suzuki-Miyaura coupling of 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives with various arylboronic acids has been shown to proceed in good yields, demonstrating the utility of this reaction for creating complex heterocyclic structures. researchgate.net The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high efficiency. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Trifluoromethylpyridine Derivatives

| Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purines | Arylboronic acids | Pd(0) catalyst | C-4 substituted pyrido[1,2-e]purines | researchgate.net |

| Trifluoromethyl-substituted pyridylboronic acids | Heteroaryl halides | Palladium catalyst | Heteroaryl-(trifluoromethyl)pyridines | rsc.org |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | 2-Arylpyridines | nih.gov |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for synthesizing alkynyl-substituted aromatic and heteroaromatic compounds.

Halogenated derivatives of this compound are suitable substrates for Sonogashira couplings. For example, microwave-assisted Sonogashira coupling of 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives with terminal alkynes provides the corresponding C-4 alkynylated products in good yields. researchgate.net The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.orgyoutube.com

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orgnih.gov This reaction is known for its tolerance of a wide range of functional groups. While direct examples involving this compound derivatives are less commonly reported in the initial search results, the general principles of Stille coupling are applicable. wikipedia.org Halogenated trifluoromethylpyridines would be expected to serve as the electrophilic partner in such couplings. The reaction generally involves an oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to give the coupled product. wikipedia.org

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The palladium(0) catalyst reacts with the aryl or vinyl halide (e.g., a halogenated derivative of this compound) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organometallic reagent (organoboron, organocopper/alkyne, or organotin) is transferred to the palladium(II) complex, replacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Regioselectivity in these reactions is a critical aspect, especially when multiple potential reaction sites are present. In the case of polyhalogenated pyridines, the position of the coupling is influenced by the electronic properties of the ring. For instance, in pentachloropyridine, Suzuki-Miyaura coupling occurs preferentially at the C-2 and C-6 positions, which are electronically deficient due to their proximity to the nitrogen atom. thieme-connect.de Similarly, for di-substituted halides, the reaction often occurs at the site of the more reactive halide (I > Br > Cl) or at the more electrophilic carbon position. libretexts.org In direct arylation reactions of pyridine N-oxides, which can be seen as an alternative to traditional cross-coupling, arylation occurs with high selectivity at the 2-position. nih.gov The presence and position of the trifluoromethyl group will further modulate this reactivity, generally enhancing the electrophilicity of the carbon to which the leaving group is attached. nih.gov

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a unique functional moiety whose distinct electronic properties significantly modulate the chemical nature of the parent molecule. Comprising a carbon atom bonded to three highly electronegative fluorine atoms, the -CF3 group is characterized as a potent electron-withdrawing substituent, a property that profoundly influences the reactivity of the aromatic ring to which it is attached.

Influence on Ring Electrophilicity and Basicity

The introduction of a trifluoromethyl group at the C-2 position of the pyridin-4-ol scaffold has a determinative effect on the electron density distribution within the pyridine ring. The high electronegativity of the fluorine atoms (Pauling scale value of 3.98) results in a strong inductive electron-withdrawing effect (-I effect). This effect is transmitted through the sigma bonds, pulling electron density away from the aromatic system. vaia.comwikipedia.org Consequently, the pyridine ring in this compound is significantly deactivated compared to unsubstituted pyridine or 4-hydroxypyridine (B47283).

This deactivation has two major consequences:

Increased Electrophilicity: By reducing the electron density of the aromatic ring, the trifluoromethyl group makes the ring more electron-deficient and, therefore, more susceptible to nucleophilic attack. This enhanced electrophilicity is a key feature of trifluoromethyl-substituted heterocycles. nih.gov While electrophilic aromatic substitution becomes more difficult due to the deactivated ring, the positions ortho and para to the electron-withdrawing CF3 group are rendered particularly electron-poor, influencing the regioselectivity of nucleophilic aromatic substitution reactions. vaia.com

Decreased Basicity: The basicity of pyridine stems from the lone pair of electrons on the nitrogen atom. The strong electron-withdrawing nature of the 2-trifluoromethyl group reduces the electron density on the ring nitrogen, making the lone pair less available for protonation. wikipedia.orgstackexchange.com This results in a significant decrease in the basicity of this compound compared to pyridine itself. The pKa of the conjugate acid of a trifluoromethyl-substituted pyridine is considerably lower than that of pyridine, reflecting its weaker basic character. wikipedia.orgnih.gov

The following table provides a comparison of basicity values, illustrating the impact of the trifluoromethyl group.

| Compound | pKa of Conjugate Acid | Gas Phase Basicity (kJ/mol) | Comment |

|---|---|---|---|

| Pyridine | 5.25 | 924.3 | Reference compound with no electron-withdrawing group. |

| 4-Chloropyridine | 3.83 | - | Shows the effect of a moderately deactivating group. stackexchange.com |

| 4-(Trifluoromethyl)pyridine (B1295354) | - | 862.0 nist.gov | Demonstrates a significant decrease in basicity due to the strong electron-withdrawing CF3 group. nist.gov |

| This compound | Not available | Not available | Expected to have significantly reduced basicity due to the 2-CF3 group. The 4-hydroxyl group can exist in tautomeric equilibrium with the pyridone form, further influencing basicity. |

Stability and Reactivity under various conditions

The trifluoromethyl group is renowned for its exceptional stability, which is a direct consequence of the strength of the carbon-fluorine bond. The C-F bond is one of the strongest single bonds in organic chemistry, imparting considerable kinetic and thermodynamic stability to the -CF3 moiety. tcichemicals.com This robustness allows the group to remain intact under a wide array of synthetic conditions where other functional groups might be reactive.

Generally, the trifluoromethyl group is resistant to:

Acidic Conditions: It is stable even in strong and superacidic media. nih.gov

Basic Conditions: It withstands typical basic conditions used in many organic transformations.

Oxidative Conditions: The group is inert to most common oxidizing agents.

Reductive Conditions: The C-F bonds are not easily cleaved by standard reducing agents.

This high degree of stability makes the trifluoromethyl group a valuable component in the design of molecules for various applications, as it can be considered a metabolically stable bioisostere for other groups like methyl or chloro. wikipedia.orgruhr-uni-bochum.de

However, the trifluoromethyl group is not completely inert. Under specific and often harsh reaction conditions, it can undergo transformations:

Hydrolysis: While resistant to typical hydrolysis, some studies have noted that the trifluoromethyl group can be hydrolyzed to a carboxylic acid group under conditions of high temperature combined with strong alkali. acs.org

Nucleophilic Substitution: In certain activated aromatic systems, the entire trifluoromethyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is less common. acs.org

Transformations with Specific Reagents: Reagents like boron tribromide have been shown to selectively transform aromatic trifluoromethyl groups into tribromomethyl groups, which can then participate in further reactions. tcichemicals.com

The general stability of the trifluoromethyl group under common laboratory conditions is summarized in the table below.

| Condition | Reagent/Environment | Stability of -CF3 Group | Reference |

|---|---|---|---|

| Strong Acid | Concentrated H2SO4, CF3SO3H (Superacid) | Generally Stable | nih.govacs.org |

| Strong Base | High Temperature + Strong Alkali (e.g., NaOH) | Potential for slow hydrolysis | acs.org |

| Nucleophiles | Sodium Amide (NaNH2) | Can be reactive in specific activated systems | acs.org |

| Lewis Acids | Boron Tribromide (BBr3) | Can be transformed | tcichemicals.com |

| Catalytic Hydrogenation | H2, Pd/C | Generally Stable | General knowledge |

Applications in Medicinal Chemistry and Drug Discovery

As a Scaffold in Pharmaceutical Agents

The 2-(trifluoromethyl)pyridin-4-ol moiety and its close structural analogs, particularly 2-amino-4-(trifluoromethyl)pyridine (B24480), serve as a foundational scaffold for a range of therapeutic agents. ossila.comnih.govelsevierpure.com This scaffold's adaptability allows for the synthesis of compounds targeting diverse biological pathways. researchgate.net

A notable application of the 2-(trifluoromethyl)pyridine (B1195222) scaffold is in the development of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are often dysregulated in cancer. nih.govnih.gov

A prime example is bimiralisib (B560068) (PQR309) , a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor. nih.govacs.orgnih.gov This compound incorporates a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine core. acs.orgnih.gov The 2-amino-4-(trifluoromethyl)pyridine moiety plays a critical role in the binding of bimiralisib to the kinase domain of PI3K. acs.org Specifically, the amino group of the pyridine (B92270) ring forms hydrogen bonds with key amino acid residues, such as Asp836, Asp841, and Asp964 in PI3Kγ. acs.org The introduction of the C4-trifluoromethyl group was a key optimization step, significantly enhancing cellular potency and enzymatic targeting compared to unsubstituted or methyl-substituted analogs. acs.org

Another related compound, PQR530 , is a dual pan-PI3K/mTORC1/2 inhibitor that also features a substituted 4-(trifluoromethyl)pyridin-2-amine moiety and demonstrates excellent brain permeability. researchgate.net The development of such dual inhibitors is driven by the observation that inhibiting mTOR alone can lead to feedback activation of PI3K signaling. nih.gov

| Compound Name | Target(s) | Key Structural Moiety | Reference |

| Bimiralisib (PQR309) | pan-class I PI3K, mTOR | 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | nih.govacs.orgnih.gov |

| PQR530 | pan-PI3K, mTORC1/2 | (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine | researchgate.net |

The pyridine scaffold is a known pharmacophore in the development of antimicrobial agents. ekb.egnih.gov While specific studies focusing solely on this compound are limited, the broader class of trifluoromethylpyridine derivatives has shown promise. For instance, a series of trifluoromethylpyridine amide derivatives containing sulfur moieties exhibited antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. rsc.org This suggests the potential for developing derivatives of this compound as antimicrobial agents for various applications. The antimicrobial activity of pyridine derivatives is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes. mdpi.com For example, certain alkyl pyridinol compounds have been shown to cause disruption and deformation of the staphylococcal membrane. mdpi.com

The application of this compound derivatives as kinase inhibitors directly translates to their use as anticancer agents, given the central role of pathways like PI3K/mTOR in cancer cell growth, proliferation, and survival. nih.govnih.gov Bimiralisib (PQR309), for example, has undergone clinical trials for the treatment of relapsed and refractory lymphoma and advanced solid tumors. acs.org

Furthermore, the combination of a trifluoromethyl group and a thiazolo[4,5-d]pyrimidine (B1250722) scaffold, which can be derived from trifluoromethylated pyridine precursors, has yielded compounds with significant antiproliferative activity against various human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). nih.gov One such derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione , was identified as a particularly active compound in the NCI-60 screen. nih.gov The rationale behind combining these two structural motifs is that thiazolo[4,5-d]pyrimidines act as purine (B94841) antagonists, and the trifluoromethyl group is expected to enhance bioavailability and potency. nih.gov

The this compound scaffold holds potential for a wide array of therapeutic applications beyond kinase inhibition and cancer. The trifluoromethylpyridine (TFMP) moiety is present in several approved pharmaceutical products and numerous clinical candidates. nih.gov The biological activity of TFMP derivatives is attributed to the unique combination of the physicochemical properties of the fluorine atom and the characteristics of the pyridine ring. nih.gov This versatility suggests that derivatives of this compound could be explored for treating a variety of diseases. nih.gov

Influence of Trifluoromethyl Group on Biological Activity

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, and its incorporation into the pyridin-4-ol scaffold profoundly influences the resulting molecule's pharmacological profile. nih.govmdpi.com This group is often used to optimize potency, selectivity, and metabolic stability. mdpi.com

A primary role of the trifluoromethyl group is to enhance the lipophilicity of a molecule. nih.govmdpi.com Lipophilicity, often measured by the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. mdpi.com

The -CF3 group is significantly more lipophilic than a hydrogen atom and is often considered a bioisostere for a methyl group, though it is more lipophilic. mdpi.comnih.gov For example, the Hansch hydrophobicity constant (π), a measure of lipophilicity, for a -CF3 group is +0.88. mdpi.com This enhancement in lipophilicity was a key factor in the design of bimiralisib (PQR309), contributing to its ability to penetrate the brain. acs.org The introduction of the trifluoromethyl group can also lead to greater metabolic stability because the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic degradation. nih.govmdpi.com

| Property | Influence of Trifluoromethyl Group | Consequence for Drug Design | Reference |

| Lipophilicity | Increases molecular lipophilicity (Hansch π = +0.88). | Enhances membrane permeability, absorption, and distribution (e.g., blood-brain barrier penetration). | nih.govmdpi.com |

| Metabolic Stability | The C-F bond is stronger than the C-H bond. | Increases resistance to enzymatic degradation, potentially improving bioavailability and half-life. | nih.govmdpi.com |

| Electronegativity | Highly electronegative and electron-withdrawing. | Modifies the electronic properties of the scaffold, influencing receptor binding and pKa. | mdpi.com |

Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter in medicinal chemistry, influencing its half-life and dosing regimen. researchgate.net The introduction of a trifluoromethyl (-CF3) group into a molecule is a widely used strategy to enhance metabolic stability. nih.gov This group can block metabolically susceptible sites, thereby preventing or slowing down enzymatic degradation, particularly by cytochrome P450 enzymes in the liver. nih.govmdpi.com

In the context of pyridine-containing compounds, trifluoromethylation has been shown to provide a protective effect against hepatic metabolism. nih.gov For instance, studies on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group on a heterocyclic ring not only prevented hydroxylation at that specific position but also conferred broader protection to the entire molecule from microsomal metabolism. nih.gov In one case, a methyl-substituted compound yielded 18 metabolic products in a monkey liver microsomal assay, whereas its trifluoromethyl-substituted oxadiazole analogue produced only two minor products. nih.gov This "global" protective effect is a significant advantage in drug design. nih.gov While direct metabolic data for this compound is not extensively detailed in the provided literature, the general principle of trifluoromethyl groups enhancing metabolic stability is a key driver for its use in drug discovery. nih.govnih.gov This enhancement is crucial for developing orally bioavailable drugs with favorable pharmacokinetic profiles. documentsdelivered.comnih.gov

Binding Affinity and Selectivity

The this compound scaffold, particularly its 2-amino derivative, has been instrumental in the development of potent and selective enzyme inhibitors. The trifluoromethyl group's electronic properties can significantly influence how a molecule interacts with its biological target.

A prominent example is the compound Bimiralisib (PQR309) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor. documentsdelivered.comnih.gov Bimiralisib incorporates a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine core. documentsdelivered.com The trifluoromethyl group on the pyridine ring plays a crucial role in its high affinity and selectivity. nih.gov

Structure-activity relationship (SAR) studies that led to the development of Bimiralisib highlighted the importance of the trifluoromethyl-substituted pyridine moiety. nih.gov The substitution of the pyridine ring with a lipophilic trifluoromethyl group at the C4 position was a key step in optimizing the lead compound. nih.gov This modification, along with the 2-aminopyridine (B139424) group, contributes to potent enzymatic and cellular activity. nih.gov The primary amine of the 2-aminopyridine interacts via hydrogen bonds with key amino acid residues, such as Asp841 and Asp836, in the binding pocket of the PI3Kγ isoform. acs.org The basicity of the 2-amino-4-(trifluoromethyl)pyridine moiety is a critical factor that can be modulated to fine-tune the binding affinity for PI3K versus mTOR. acs.org For example, exchanging the 4-(trifluoromethyl)pyridin-2-amine in one compound for a 4-(trifluoromethyl)pyrimidin-2-amine was shown to adjust the PI3K vs. mTOR activity profile. nih.gov

The table below summarizes the inhibitory activity of Bimiralisib, demonstrating its high affinity for Class I PI3K isoforms and mTOR.

| Target | Kᵢ (nM) |

| PI3Kα | 3.3 |

| PI3Kβ | 13 |

| PI3Kδ | 10 |

| PI3Kγ | 3.9 |

| mTOR | 13 |

| Data sourced from a 2017 study on the preclinical characterization of Bimiralisib (PQR309). acs.org |

Derivatization for Enhanced Biological Activity

The this compound core is a versatile building block that allows for extensive derivatization to enhance biological activity and optimize pharmacokinetic properties. chemicalbook.com The hydroxyl and trifluoromethyl groups provide reactive sites for various chemical modifications. chemicalbook.com

One common strategy involves converting the 4-hydroxyl group into other functionalities. For example, this compound can be used as a precursor to synthesize 4-Chloro-2-(trifluoromethyl)pyridine . chemicalbook.com This chlorinated intermediate is then amenable to a range of cross-coupling reactions, such as the Suzuki coupling, to introduce various aryl or heteroaryl moieties. acs.org This approach was utilized in the synthesis of PI3K/mTOR inhibitors, where different boronic acid pinacol (B44631) esters were coupled to the pyridine ring to explore the structure-activity relationships. acs.org

Another key derivative is 4-Amino-2-(trifluoromethyl)pyridine , which can be synthesized from the parent compound. chemicalbook.comossila.com This amino-pyridine is a crucial intermediate for numerous active pharmaceutical ingredients (APIs). ossila.com For instance, it is used in the synthesis of Naporafenib , a RAF inhibitor for cancer treatment, and in the development of oral checkpoint kinase 1 (CHK1) inhibitors for immunotherapy. ossila.com

Furthermore, the 2-amino group in derivatives like the one found in Bimiralisib can be modified. Researchers have transformed this amine via diazotization followed by bromination and Sandmeyer reactions to introduce different substituents at the C-2 position of the pyridine ring, creating a library of compounds for further biological evaluation. acs.org These derivatizations are essential for fine-tuning the molecule's properties to achieve the desired therapeutic profile. nih.gov

Pharmacological Profile and Pre-clinical Studies

The pharmacological potential of compounds derived from the this compound scaffold is well-documented in pre-clinical studies, particularly for the oncology candidate Bimiralisib (PQR309) . documentsdelivered.comnih.gov

Pre-clinical investigations revealed that Bimiralisib has a favorable pharmacokinetic profile in multiple species, including mice, rats, and dogs. documentsdelivered.comnih.gov It is orally bioavailable and, significantly, possesses the ability to cross the blood-brain barrier. documentsdelivered.com This property makes it a promising candidate for treating brain tumors or central nervous system (CNS) metastases. nih.gov

In cellular assays, Bimiralisib effectively inhibited the proliferation of various tumor cell lines. documentsdelivered.com Its efficacy was further demonstrated in a rat xenograft model, showcasing its anti-tumor activity in a living organism. nih.gov An important aspect of its pre-clinical profile is its selectivity. Unlike structurally related compounds such as Buparlisib (BKM120), Bimiralisib did not show any off-target interactions with tubulin. documentsdelivered.comnih.gov A broad screening against a panel of protein kinases, enzymes, and receptors also confirmed its high selectivity. documentsdelivered.com

The promising results from these pre-clinical studies, combined with a good safety profile, identified Bimiralisib as a strong clinical candidate with potential for a wide range of applications in oncology. documentsdelivered.com As a result, the compound has advanced into Phase II clinical trials for the treatment of advanced solid tumors and refractory lymphoma. nih.gov

Applications in Agrochemicals

As a Building Block for Crop Protection Products

The unique properties conferred by the trifluoromethyl (-CF3) group—such as high electronegativity, metabolic stability, and lipophilicity—make TFMP derivatives valuable scaffolds in the design of potent and selective pesticides. nih.govsemanticscholar.org Intermediates derived from or closely related to 2-(Trifluoromethyl)pyridin-4-ol are integral to the manufacturing of specific high-performance herbicides and insecticides.

While several herbicides contain a trifluoromethylpyridine moiety, their synthesis often relies on different isomers. For instance, fluazifop-butyl (B166162) is synthesized using 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), and flazasulfuron (B46402) is derived from a 3-(trifluoromethyl)pyridine (B54556) intermediate. nih.gov

However, the herbicide pyroxsulam (B39247) is directly relevant as it is a sulfonamide herbicide characterized by its 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.govresearchgate.net The manufacturing process for pyroxsulam involves a multi-step synthesis where a key intermediate is 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride. google.com The development of this herbicide was dependent on creating a viable synthetic pathway to 4-(trifluoromethyl)pyridine (B1295354) precursors. acs.org Patented methods describe the preparation of these precursors, such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723), which can then be converted to the necessary 2-methoxy derivative. google.com This establishes a clear synthetic lineage from a 2-substituted-4-(trifluoromethyl)pyridine core, closely related to this compound, to the final herbicidal product.

The fungicide fluazinam is a notable pyridinamine fungicide. researchoutreach.org Its synthesis, however, utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) as the foundational building block. researchoutreach.org This means it is derived from a different isomer, 5-(trifluoromethyl)pyridine, and not directly from a 4-(trifluoromethyl)pyridine intermediate like this compound.

Similar to herbicides, the insecticides listed utilize various TFMP isomers. Chlorfluazuron is derived from a 5-(trifluoromethyl)pyridine intermediate, and sulfoxaflor (B1682526) is based on a 6-(trifluoromethyl)pyridine structure. researchoutreach.org

The insecticide flonicamid (B1672840) , however, is a significant commercial product that contains a unique 4-trifluoromethyl-substituted pyridine (B92270) moiety. nih.govresearchoutreach.orgwikipedia.org It is a selective insecticide used against sucking pests. who.int Its synthesis relies on the creation of 4-trifluoromethyl nicotinic acid as a key intermediate. google.com A patented method for producing this intermediate starts with the cyclocondensation of cyanoacetamide and ethyl trifluoroacetoacetate, which first yields 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine . google.com This dihydroxy pyridine compound is a close structural relative of this compound and serves as the foundational precursor for the 4-trifluoromethylpyridine core of flonicamid. google.com

The search for novel nematicides has led to the development of fluorinated compounds. One such example is fluopyram, which belongs to the pyridinyl-ethyl-benzamide class and contains a trifluoromethylpyridine structure. However, its chemical structure, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide, shows that it is derived from a 5-(trifluoromethyl)pyridine isomer. nih.gov Based on available research, there are no major commercial nematicides directly synthesized from this compound.

Structure-Activity Relationships in Agrochemical Design

The specific placement of the trifluoromethyl group on the pyridine ring is critical for determining the biological activity and selectivity of an agrochemical. The -CF3 group is strongly electron-withdrawing, which significantly influences the chemical properties and biological interactions of the molecule. nih.govsemanticscholar.org

In the case of the herbicide pyroxsulam , the use of a 4-(trifluoromethyl)pyridine moiety was a crucial design choice. researchgate.net Earlier analogues based on a 2-methoxy-4-(trifluoromethyl)phenyl structure showed high herbicidal activity but also caused significant crop injury to wheat. nih.govresearchoutreach.org Replacing the phenyl ring with the pyridine ring led to pyroxsulam, which maintained high efficacy against weeds while demonstrating much-improved selectivity and safety for wheat crops. nih.govresearchoutreach.org This enhanced selectivity is primarily attributed to differences in the rate of metabolism between the crop and the weed species. nih.gov

For insecticides, the 4-(trifluoromethyl)pyridine structure in flonicamid is essential for its unique mode of action. Flonicamid acts as a selective feeding blocker, a mechanism distinct from many other insecticides. wikipedia.org The development of novel insecticides containing a trifluoromethylpyridine fragment is an active area of research, with studies exploring how different substituents on the pyridine or attached rings can modulate insecticidal potency against various pests. nih.govchigroup.site

Environmental Impact and Degradation Studies

The environmental fate of agrochemicals derived from this compound is a key aspect of their regulatory evaluation and safe use. Studies on pyroxsulam and flonicamid provide insight into their behavior in the environment.

Pyroxsulam:

Persistence and Degradation: Pyroxsulam is considered moderately persistent. Its primary routes of degradation in the environment are aqueous photolysis (degradation by light in water) and aerobic soil metabolism (breakdown by microorganisms in the presence of oxygen). epa.govepa.gov It is stable against hydrolysis. epa.gov

Mobility: The compound is mobile to highly mobile in soil, with its movement influenced by the soil's organic matter content. epa.gov However, its low application rates may limit the potential for significant leaching into groundwater or runoff into surface water. epa.gov

Ecotoxicity: Pyroxsulam is practically non-toxic to birds, mammals, fish, and honeybees in acute exposure studies. epa.gov As a herbicide, it is toxic to non-target terrestrial and aquatic plants, with monocots being particularly sensitive. epa.govregulations.gov

Flonicamid:

Persistence and Degradation: Flonicamid generally shows a rapid rate of dissipation in crops, with reported half-lives ranging from approximately 2 to 10 days, depending on the crop and environmental conditions like temperature and light. mdpi.com Microbial degradation is a significant pathway for its breakdown in the environment. frontiersin.org Bacteria can degrade flonicamid through hydrolysis into its main metabolites, including 4-(trifluoromethyl)nicotinol glycine (B1666218) (TFNG) and N-(4-trifluoromethylnicotinoyl)glycinamide (TFNG-AM). mdpi.comnih.gov

Residues and Risk: Field studies show that terminal residues of flonicamid in various crops are typically below the maximum residue limits (MRLs) when applied according to recommended guidelines. mdpi.com Dietary risk assessments have indicated that its use poses a low risk to consumers. mdpi.comjournalijecc.com

Applications in Materials Science and Catalysis

Ligand in Coordination Chemistry and Catalysis

In the realm of coordination chemistry, 2-(Trifluoromethyl)pyridin-4-ol and its analogs serve as effective ligands for transition metals. The pyridine (B92270) nitrogen atom acts as a Lewis base, readily coordinating to metal centers. The compound exists in tautomeric equilibrium with its pyridone form, 2-(Trifluoromethyl)-4-pyridone, allowing the oxygen atom to also participate in metal binding, potentially acting as a bidentate ligand. This chelation can enhance the stability and modulate the reactivity of the resulting metal complex.

Derivatives of trifluoromethylpyridine have been successfully used to synthesize novel ligands for various metals, including lanthanides. For instance, phosphinoylmethyl pyridine N-oxide ligands bearing trifluoromethylphenyl groups have been synthesized and their coordination chemistry with ytterbium has been explored, revealing bidentate coordination behavior. nih.gov The introduction of the trifluoromethyl group is a key strategy for fine-tuning the electronic and steric properties of the ligand, which in turn influences the catalytic activity and selectivity of the metal complex.

Table 1: Examples of Trifluoromethyl-Substituted Pyridine Ligands in Coordination Chemistry

| Ligand Derivative | Metal Center | Application/Finding | Reference |

| 2-[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine N-oxide | Ytterbium (Yb) | Forms a bidentate complex, demonstrating the coordinating ability of CF3-functionalized pyridines. | nih.gov |

| 3-Ethyl-5-trifluoromethyl-1,2,4-triazole | Silver (Ag), Copper (Cu) | Used to construct super-hydrophobic porous coordination polymers (PCPs), demonstrating the role of CF3 groups in creating functional materials. | mdpi.com |

| (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole | Palladium (Pd) | Acts as a highly active and enantioselective catalyst in asymmetric synthesis. | researchgate.net |

The trifluoromethylpyridine scaffold is particularly valuable in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While direct use of this compound as a ligand is not extensively documented in this specific context, closely related derivatives have proven effective. For example, 2-Fluoro-4-(trifluoromethyl)pyridine has been employed as a catalytic ligand for the regioselective aerobic oxidative coupling of xylene catalyzed by palladium. nih.gov

The broader utility of trifluoromethylated heterocycles in palladium catalysis is well-established. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds, which share structural similarities, have been used to synthesize highly complex trifluoromethyl-heterocycles. oakwoodchemical.comsigmaaldrich.com These processes highlight the stability and favorable electronic properties that the trifluoromethyl group imparts to the heterocyclic ligand, facilitating challenging chemical transformations. The development of active Pd(0)/PR₃ species has enabled various cross-coupling reactions, underscoring the importance of ligand design in achieving efficient catalysis. researchgate.net

A significant area of development is the use of chiral derivatives of trifluoromethylpyridines in asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product. The trifluoromethyl group plays a crucial role in these ligands, often enhancing the catalyst's activity and selectivity.

A notable example is the synthesis and application of the chiral ligand (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole. researchgate.net This pyridine-oxazoline type ligand, when complexed with palladium(II) trifluoroacetate (B77799), serves as a highly effective and enantioselective catalyst for the addition of arylboronic acids to cyclic N-sulfonylketimines. researchgate.net The success of this system showcases how the strategic placement of a trifluoromethyl group on a chiral pyridine ligand can lead to superior catalytic performance. researchgate.net Furthermore, the immobilization of such ligands on a solid support has been achieved, enabling their use in continuous flow synthesis and allowing for catalyst recycling, which is a key advantage for industrial applications. researchgate.net

Building Block for Advanced Materials

Beyond catalysis, this compound is a valuable building block for the synthesis of advanced materials. The incorporation of fluorine atoms or trifluoromethyl groups into organic molecules is a proven strategy to modulate key physical and chemical properties, including thermal stability, lipophilicity, and electronic characteristics, with minimal steric impact. researchgate.net This makes fluorinated compounds like this compound attractive for applications in materials chemistry. researchgate.net Its reactive hydroxyl group and the pyridine ring can be chemically modified to construct larger, functional molecules for various material applications.

The field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on π-conjugated organic semiconductor materials. The performance of these materials can be finely tuned by chemical modification. Introducing fluorine atoms or trifluoromethyl groups is a powerful method to engineer the electronic properties of these materials.

The highly electron-withdrawing nature of the trifluoromethyl group can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) of a conjugated molecule. This tuning is critical for optimizing charge injection and transport in semiconductor devices. 4-(Trifluoromethyl)-2-pyridone, a tautomer of this compound, is classified as a semiconductor synthesis intermediate, highlighting its direct relevance to this field. While this specific molecule may act as a precursor, the principle of using fluorinated pyridines as building blocks is a key strategy in designing new and efficient organic semiconductors for transistors and photovoltaics.

Supramolecular chemistry involves the study of chemical systems based on non-covalent interactions, such as hydrogen bonding. The 2-pyridone tautomer of this compound is an excellent candidate for building supramolecular assemblies. 2-Pyridones are well-known for their ability to form stable, hydrogen-bonded dimers. This self-assembly behavior can be exploited to create ordered structures and functional materials.

Furthermore, fluorinated ligands are instrumental in constructing metal-organic frameworks (MOFs) or porous coordination polymers (PCPs) with unique properties. mdpi.com For example, an asymmetric triazole ligand featuring both a trifluoromethyl and an ethyl group was used to build new superhydrophobic PCPs. mdpi.com The presence of the trifluoromethyl group was crucial for imparting high hydrophobicity to the resulting framework. This demonstrates how building blocks containing trifluoromethyl groups can be used to control the surface properties and functionality of complex supramolecular structures. mdpi.com

Fluorous Chemistry Applications

Fluorous chemistry leverages the unique properties of highly fluorinated compounds. A primary characteristic is their low surface energy and tendency to separate from non-fluorinated organic and aqueous phases. The trifluoromethyl group in this compound imparts a significant "fluorous" character to the molecule and its derivatives.

This property is directly exploited in the creation of superhydrophobic surfaces. Materials incorporating fluorinated compounds can exhibit extreme water repellency, a phenomenon valuable for self-cleaning coatings, anti-corrosion layers, and reducing drag. mdpi.com For instance, fluorinated silica (B1680970) nanoparticles, when coated on substrates, can create surfaces with water contact angles exceeding 150°, classifying them as superhydrophobic. mdpi.com The synthesis of polymers from fluorinated monomers is another route to achieving such properties. The high hydrophobicity of fluorinated polymer chains contributes significantly to the formation of surface structures that repel water. While not a "fluorous biphase" application in the classic sense, the use of trifluoromethylated building blocks to engineer surfaces with extreme water repellency is a direct and important application of their fluorous nature.

Table 2: Properties and Applications Driven by the Trifluoromethyl Group

| Property Conferred by -CF3 Group | Resulting Application | Example | Reference |

| Electron-withdrawing nature | Tuning of catalytic activity, Modification of semiconductor energy levels | Palladium-catalyzed cross-coupling, Organic electronics | researchgate.netnih.gov |

| High Hydrophobicity | Creation of superhydrophobic surfaces, Self-cleaning materials | Porous coordination polymers, Fluorinated polymer coatings | mdpi.com |

| Enhanced Thermal Stability | Development of robust materials | General materials chemistry | researchgate.net |

| Modulated Ligand Properties | Enhanced stability and selectivity of metal complexes | Asymmetric catalysis, Coordination polymers | nih.govresearchgate.net |

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 2-(Trifluoromethyl)pyridin-4-ol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with two-dimensional techniques, offer a comprehensive picture of its molecular framework.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl group.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group typically shows a quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons are also influenced by the substituents, providing further evidence for the proposed structure.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a singlet is typically observed, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a characteristic feature of the CF₃ group attached to a pyridine ring. spectrabase.comcolorado.edu The use of trifluoromethyl groups as NMR tags is advantageous due to the three-fold amplification of the signal-to-noise ratio and the averaging of chemical shift anisotropy through rapid methyl rotation. nih.gov

Table 1: Representative NMR Data for Trifluoromethyl-Substituted Pyridines

| Nucleus | Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| ¹H | 2-(Trifluoromethyl)pyridine (B1195222) | 8.52 (d), 6.86 (d) | Doublet, Doublet | 4.0, 4.0 | rsc.org |

| ¹³C | 2-(Trifluoromethyl)pyridine | 156.5 (q), 119.4 (q) | Quartet, Quartet | 37, 274 | rsc.org |

| ¹⁹F | 2-(Trifluoromethyl)pyridine | -71.09 (s) | Singlet | - | rsc.org |

Note: Data presented is for a related compound, 2-(Trifluoromethyl)pyridine, to illustrate typical shifts and couplings. Specific data for this compound may vary.

2D NMR Techniques (COSY, HETCOR)

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to establish proton-proton coupling relationships within the molecule. libretexts.org For this compound, cross-peaks in the COSY spectrum would confirm the connectivity of the protons on the pyridine ring, helping to assign the signals observed in the 1D ¹H NMR spectrum. libretexts.orgoxinst.com

HETCOR (Heteronuclear Correlation): The HETCOR experiment correlates the chemical shifts of directly bonded heteronuclei, typically ¹H and ¹³C. slideshare.net This technique is invaluable for definitively assigning the ¹³C signals by linking them to their attached protons. slideshare.net For this compound, a HETCOR spectrum would show correlations between each proton on the pyridine ring and its corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. libretexts.org The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.govnist.gov

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for pyridine derivatives include the loss of small neutral molecules or radicals. For this compound, potential fragmentation could involve the loss of the trifluoromethyl group (CF₃), carbon monoxide (CO), or hydrogen cyanide (HCN). The stability of the resulting fragment ions often dictates the observed fragmentation pattern. libretexts.orgmiamioh.edu High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly methods based on quantum mechanics, provides a theoretical framework for understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to predict various molecular properties. nih.gov For this compound, DFT calculations, often using functionals like B3LYP, can be employed to:

Optimize the molecular geometry: This provides a theoretical structure with calculated bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.netsemanticscholar.org

Calculate vibrational frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net

Determine electronic properties: DFT calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). journaleras.comijcce.ac.ir These properties are crucial for understanding the molecule's reactivity, with the MEP highlighting regions of positive and negative electrostatic potential that are susceptible to electrophilic and nucleophilic attack, respectively. journaleras.com

Computational studies on similar trifluoromethyl-substituted pyridines have demonstrated the utility of DFT in corroborating experimental findings and providing a deeper understanding of their electronic nature. nih.govjournaleras.com

Conformational Analysis and Tautomerism Studies